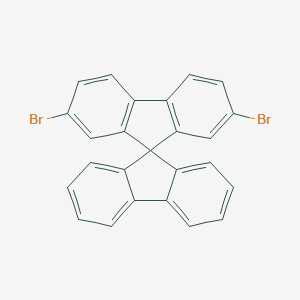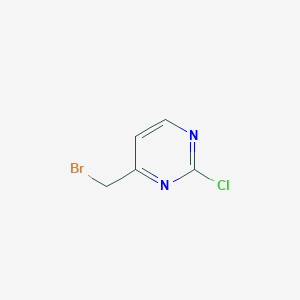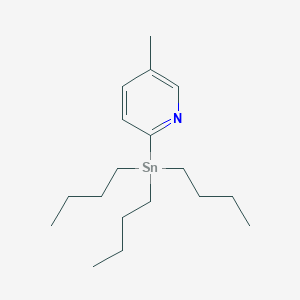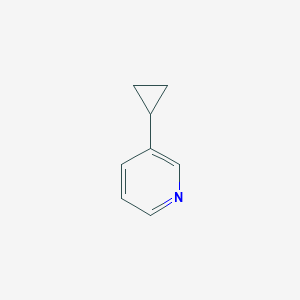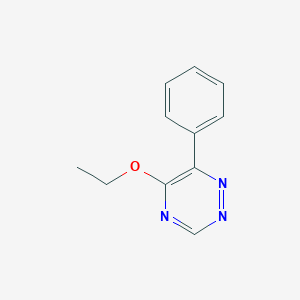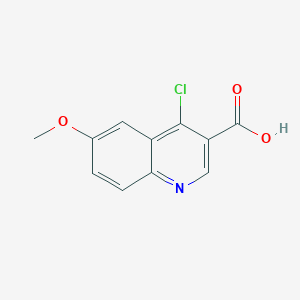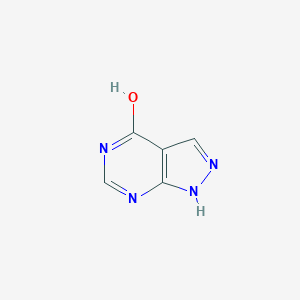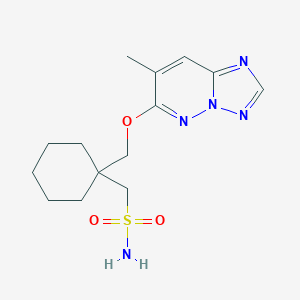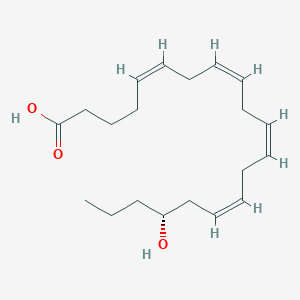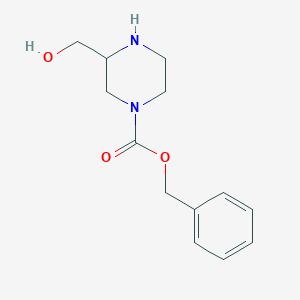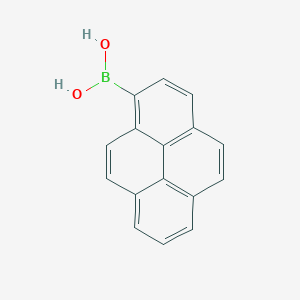
1-Pyrenylboronic acid
Overview
Description
1-Pyrenylboronic acid is a boronic acid derivative widely used in organic synthesis, particularly for forming carbon-carbon bonds. It is known for its role in Suzuki coupling reactions, where it facilitates the coupling of aryl halides with aryl or vinyl boronic acids or esters using palladium catalysts .
Mechanism of Action
Target of Action
1-Pyrenylboronic Acid, also known as Pyren-1-ylboronic Acid, is primarily used as a reactive matrix for the analysis of polyfunctional compounds by MALDI mass spectrometry . It interacts with vicinal functional groups under mild conditions and forms covalent adducts .
Mode of Action
This compound acts as a derivatizing reagent, capable of interacting with vicinal functional groups under mild conditions and forming covalent adducts . The pyrenyl group in its structure, which has a high ability to absorb UV laser quanta, ensures the detection of analyte derivatives containing a this compound residue as radical cations . This is untypical for MALDI .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role as a reactive matrix in MALDI mass spectrometry . It has been shown to react with distant OH groups and is applicable to the study of various α-hydroxy acids and vicinal aminols . It also has the capability of forming cyclic covalent adducts with 1,2-diamines .
Pharmacokinetics
It’s important to note that its use is primarily in the field of analytical chemistry rather than therapeutics .
Result of Action
The result of this compound’s action is the formation of covalent adducts with various compounds, enabling their analysis via MALDI mass spectrometry . This allows for the detection of analyte derivatives containing a this compound residue as radical cations .
Action Environment
The action of this compound is influenced by the conditions under which MALDI mass spectrometry is conducted . Factors such as temperature, laser radiation energy, and the presence of other compounds can affect its ability to form covalent adducts and facilitate the detection of analyte derivatives .
Biochemical Analysis
Biochemical Properties
1-Pyrenylboronic Acid exhibits conventional matrix properties such as absorption and transfer of laser radiation energy . It acts as a derivatizing reagent capable of interacting with vicinal functional groups under mild conditions and forming covalent adducts
Molecular Mechanism
This compound exerts its effects at the molecular level through its ability to form covalent adducts with vicinal functional groups This includes any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
1-Pyrenylboronic acid can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromopyrene with n-butyllithium in tetrahydrofuran at low temperatures, followed by the addition of trimethyl borate. The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours. The product is isolated by acidification and extraction .
Reaction Conditions:
Reagents: 1-bromopyrene, n-butyllithium, trimethyl borate
Solvent: Tetrahydrofuran
Temperature: -78°C to room temperature
Time: 24 hours
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Pyrenylboronic acid undergoes various chemical reactions, including:
Suzuki Coupling Reactions: It reacts with aryl halides in the presence of palladium catalysts to form biaryl compounds.
Oxidation: It can be oxidized to form pyrene-1-carboxylic acid.
Substitution Reactions: It can undergo substitution reactions with various electrophiles to form different derivatives.
Common Reagents and Conditions:
Suzuki Coupling: Palladium catalysts, aryl halides, base (e.g., potassium carbonate), solvent (e.g., ethanol or water)
Oxidation: Oxidizing agents such as potassium permanganate
Substitution: Electrophiles such as alkyl halides
Major Products:
Suzuki Coupling: Biaryl compounds
Oxidation: Pyrene-1-carboxylic acid
Substitution: Various pyrene derivatives
Scientific Research Applications
1-Pyrenylboronic acid has numerous applications in scientific research:
Comparison with Similar Compounds
1-Pyrenylboronic acid is unique due to its pyrene moiety, which provides strong UV absorption and fluorescence properties. Similar compounds include:
Naphthalene-1-boronic acid: Used in similar coupling reactions but lacks the strong fluorescence of pyrene derivatives.
2-Naphthylboronic acid: Another boronic acid derivative used in organic synthesis.
4-Biphenylboronic acid: Used in Suzuki coupling reactions but with different electronic properties compared to pyrene derivatives.
This compound stands out due to its strong fluorescence and ability to form stable covalent adducts with vicinal diols, making it highly valuable in analytical and synthetic applications .
Properties
IUPAC Name |
pyren-1-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BO2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEKPLLMFXIZOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC3=CC=CC4=C3C2=C(C=C1)C=C4)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408164 | |
| Record name | 1-Pyrenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164461-18-1 | |
| Record name | 1-Pyrenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyren-1-ylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B70719.png)
